3-[(4-Methylcyclohexyl)methoxy]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-[(4-methylcyclohexyl)methoxy]azetidine |
InChI |
InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h9-12H,2-8H2,1H3 |
InChI Key |
XWOZKTKVVFJSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)COC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methylcyclohexyl Methoxy Azetidine and Its Structural Analogs
2 Cycloaddition Approaches
Cycloaddition reactions represent a highly efficient and atom-economical approach to constructing the four-membered azetidine ring. These methods typically involve the direct combination of two unsaturated partners to rapidly build molecular complexity.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgrsc.orgnih.gov This transformation is analogous to the Paternò-Büchi reaction for oxetane synthesis. rsc.org Historically, the application of this reaction has been limited due to challenges such as competing side reactions upon photochemical excitation of the substrates. rsc.orgrsc.orgresearchgate.net Early protocols often necessitated the use of high-energy ultraviolet (UV) light and were restricted to specific imine substrates like azauracils or N-arylsulfonylimines, which yielded photocycloadducts with limited potential for further synthetic modification. researchgate.netresearchgate.net Despite these challenges, the reaction is a powerful tool for creating four-membered heterocyclic compounds in a single, often stereoselective, step. rsc.org
| Imine Partner | Alkene Partner | Conditions | Yield (%) | Reference |
| 3-Ethoxyisoindolone | Styrene | UV light (λ > 290 nm), Acetone | 75 | researchgate.net |
| N-Arylsulfonylimine | Styrene | UV light | up to 67 | chemrxiv.org |
| Azauracil | Various Alkenes | UV light | Moderate to Good | researchgate.net |
| Quinoxalinone | Styrene | UV light | High | researchgate.net |
To overcome the limitations of classical aza-Paternò-Büchi reactions, recent advancements have focused on visible-light-enabled photocatalysis. researchgate.netresearchgate.net This modern approach utilizes a photocatalyst, typically an iridium complex, to facilitate the [2+2] cycloaddition under significantly milder conditions. chemrxiv.orgnih.govchemrxiv.org The reaction mechanism often proceeds via a triplet energy transfer from the excited photocatalyst to the alkene or a specialized imine precursor, such as an oxime. researchgate.netchemrxiv.org This strategy is characterized by its operational simplicity, broad substrate scope, and high functional group tolerance. nih.gov
Researchers have successfully developed both intramolecular and intermolecular versions of this reaction. springernature.com A key innovation involves the use of 2-isoxazoline-3-carboxylates as stable imine surrogates, which, upon activation by an iridium photocatalyst, react with a wide array of alkenes to produce highly functionalized azetidines. researchgate.netnih.gov The resulting products can be readily deprotected to yield free azetidines, making this a valuable route to desirable synthetic targets. nih.gov This method represents a significant step forward, allowing for the efficient construction of the azetidine core from readily available starting materials. nih.gov
| Oxime Substrate | Alkene Partner | Photocatalyst | Yield (%) | Reference |
| 2-Isoxazoline-3-carboxylate | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 99 | springernature.com |
| 2-Isoxazoline-3-carboxylate | 4-Methoxystyrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 98 | springernature.com |
| 2-Isoxazoline-3-carboxylate | 1-Hexene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 85 | springernature.com |
| O-Methyl oxime tethered to indole | Intramolecular alkene | Ir(ppy)₃ | 95 | semanticscholar.org |
A versatile, two-step formal [2+2]-cycloaddition approach involves the reaction of alkenes with chlorosulfonyl isocyanate, commonly known as Graf's isocyanate. This reaction yields β-lactam intermediates, which are subsequently reduced to the corresponding azetidines. domainex.co.uk This methodology has proven particularly effective for the synthesis of "angular" spirocyclic azetidines, which are isomers of the more commonly explored "linear" spirocycles. domainex.co.uk
The initial cycloaddition is compatible with alkenes embedded in five-, six-, and seven-membered rings and tolerates a range of functional groups, including ethers, esters, and protected amines. The β-lactam products can then be efficiently reduced using reagents like aluminum hydride to furnish the final spirocyclic azetidine products. domainex.co.uk
| Alkene Substrate | Intermediate | Reducing Agent | Final Product | Overall Yield | Reference |
| Methylenecyclohexane | Spirocyclic β-lactam | AlH₃ | "Angular" Spiro[3.5]nonan-1-amine | Good | domainex.co.uk |
| Methylenecyclopentane | Spirocyclic β-lactam | AlH₃ | "Angular" Spiro[3.4]octan-1-amine | Good | domainex.co.uk |
| Substituted Cyclohexene | Bicyclic β-lactam | AlH₃ | Fused Bicyclic Azetidine | Good | domainex.co.uk |
3 Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
An increasingly prominent strategy for the synthesis of functionalized azetidines involves harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net These strained bicyclic compounds serve as versatile precursors that undergo facile ring-opening reactions. The transformations are driven by the release of inherent strain energy and typically involve the cleavage of the central C3-N bond, enabling the introduction of substituents at the 1- and 3-positions of the azetidine core. researchgate.netarkat-usa.org This approach provides access to a wide range of previously unexplored azetidine derivatives. arkat-usa.orgrsc.org
A direct and rapid method for producing bis-functionalized azetidines is the alkylation of ABBs with organometal reagents. organic-chemistry.orgnih.gov This transformation is often catalyzed by a copper salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), which facilitates the nucleophilic ring-opening of the ABB. organic-chemistry.org A broad spectrum of organometallic nucleophiles, including Grignard and organolithium reagents, can be employed, allowing for the installation of diverse functionalities. organic-chemistry.orgnih.gov This method enables the efficient preparation of azetidines bearing primary, secondary, tertiary alkyl, vinyl, allyl, and benzyl groups at the C3 position. organic-chemistry.org
| Organometal Reagent | N-Electrophile | Catalyst | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzoyl chloride | Cu(OTf)₂ | 85 | organic-chemistry.org |
| Isopropylmagnesium chloride | Boc-anhydride | Cu(OTf)₂ | 75 | organic-chemistry.org |
| Vinylmagnesium bromide | Tosyl chloride | Cu(OTf)₂ | 70 | organic-chemistry.org |
| Allylmagnesium bromide | Fmoc chloride | Cu(OTf)₂ | 65 |
The functionalization of ABBs can be achieved with high precision using transition metal catalysis. A noteworthy example is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reaction, which pairs N-benzoylated ABBs with a wide range of commercially available boronic acids. organic-chemistry.orgorganic-chemistry.orgnih.gov This powerful method facilitates the construction of elusive azetidines that feature an all-carbon quaternary center at the C3-position, a valuable motif in medicinal chemistry. organic-chemistry.orgnih.gov
The reaction proceeds through a synergistic polar-radical relay mechanism. A catalytic amount of a bromide source initiates the ring opening of the ABB to generate a redox-active azetidine intermediate. This intermediate then engages in the nickel-catalyzed cross-coupling cycle to form the Csp²-Csp³ bond. organic-chemistry.orgnih.gov The protocol exhibits excellent functional group tolerance and has been successfully applied on a gram scale. nih.gov
| Boronic Acid | Nickel Catalyst | Ligand | Base | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | NiBr₂·diglyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | CsF | 92 | nih.gov |
| 2-Naphthylboronic acid | NiBr₂·diglyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | CsF | 85 | nih.gov |
| 3-Thiopheneboronic acid | NiBr₂·diglyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | CsF | 78 | nih.gov |
| 4-Vinylphenylboronic acid | NiBr₂·diglyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | CsF | 71 | nih.gov |
The high reactivity of intermediates derived from ABBs, such as (1-azabicyclo[1.1.0]butan-3-yl)lithium, can present challenges in traditional batch synthesis. Continuous flow chemistry offers a superior alternative by enabling precise control over reaction parameters like temperature and residence time, which leads to improved safety and reproducibility. nih.govresearchgate.netbohrium.com
A telescoped continuous flow protocol has been developed for the generation of ABB from 2,3-dibromopropylamine, its subsequent C3-lithiation, and in-line trapping with various electrophiles. nih.govresearchgate.net This integrated process operates under milder conditions than batch methods and can provide higher yields of C3-functionalized ABBs, which are direct precursors to functionalized azetidines upon strain-releasing ring opening. nih.govresearchgate.net The efficiency of this flow sequence has been demonstrated with a wide variety of electrophiles, including aldehydes, ketones, and imines. nih.gov
| Electrophile | Residence Time | Temperature (°C) | Yield (%) | Reference |
| Benzophenone | 1 min | 0 | 92 | nih.gov |
| 4-Chlorobenzaldehyde | 1 min | 0 | 85 | nih.gov |
| Acetone | 1 min | 0 | 78 | nih.gov |
| N-Benzylideneaniline | 1 min | 0 | 75 | nih.gov |
Radical Cascade Cyclizations (e.g., Photo-Induced Copper-Catalyzed [3+1] Annulation)
The construction of the azetidine ring is a key challenge in the synthesis of the target molecule. Azetidines are strained four-membered nitrogen-containing heterocycles that are valuable in medicinal chemistry. the-innovation.orgnih.gov Traditional methods for their synthesis can be challenging, but recent advances in photoredox and copper catalysis have opened new avenues. rsc.org
A particularly innovative approach is the photo-induced copper-catalyzed [3+1] radical cascade annulation of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net This method allows for the efficient construction of the azetidine scaffold. researchgate.net The reaction proceeds through a multi-step or three-component process where photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals. nih.gov These intermediates then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the saturated azetidine ring. nih.govresearchgate.net
Density functional theory (DFT) calculations have shown that a tertiary radical intermediate is crucial for the cyclization to succeed. nih.govresearchgate.net This atom-economic synthesis is characterized by a double C-H activation and benefits from operational simplicity and the use of an inexpensive catalyst. researchgate.net This [3+1] cyclization strategy represents a significant advancement in forming highly substituted azetidine rings, including those with vicinal tertiary-quaternary centers. nih.gov
| Reaction Type | Catalyst/Conditions | Key Intermediates | Mechanism Highlights | Reference |
| Photo-Induced [3+1] Annulation | Copper Salt / Visible Light | α-aminoalkyl radical, vinyl radical | 1,5-Hydrogen Atom Transfer (HAT), 4-exo-trig cyclization | nih.govresearchgate.net |
Formation of the 4-Methylcyclohexyl Methoxy (B1213986) Side Chain
The 4-methylcyclohexyl methoxy portion of the molecule introduces key stereochemical elements that must be carefully controlled during synthesis. The formation of this side chain involves establishing the ether linkage and controlling the stereochemistry of the substituted cyclohexane ring.
Ether Synthesis Strategies Relevant to Methoxy-Cyclohexyl Moieties
The ether linkage in the this compound is typically formed via nucleophilic substitution. The Williamson ether synthesis is a classic and reliable method for this transformation. study.commasterorganicchemistry.com This reaction involves the S(_N)2 displacement of a leaving group by an alkoxide. masterorganicchemistry.com For the synthesis of the target compound, two primary disconnections are possible:
Route A: 3-hydroxyazetidine (or a protected precursor) is deprotonated to form an alkoxide, which then displaces a leaving group (e.g., tosylate, mesylate, or halide) from (4-methylcyclohexyl)methanol.
Route B: (4-methylcyclohexyl)methanol is converted to its corresponding alkoxide and reacts with an azetidine bearing a leaving group at the 3-position.
For an efficient S(_N)2 reaction, the alkyl halide or sulfonate should be primary or methyl to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com Since the carbon bearing the leaving group in (4-methylcyclohexyl)methanol is primary, Route A is a viable and often preferred strategy. The alkoxide can be generated using a strong base such as sodium hydride (NaH). pearson.com
Modern variations and alternative methods for ether synthesis include palladium-catalyzed hydroalkoxylation of alkenes and zinc-catalyzed coupling of alcohols with alkyl bromides, which can be useful for constructing sterically hindered ethers. organic-chemistry.org
Stereocontrol in Cyclohexane Substituent Installation
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. slideshare.net Substituents on this ring can occupy either axial or equatorial positions, which are interconvertible through a ring flip. masterorganicchemistry.com
For monosubstituted cyclohexanes like methylcyclohexane, the conformer with the substituent in the equatorial position is more stable. libretexts.org This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which occur when an axial substituent clashes with the other axial hydrogens on the same side of the ring. masterorganicchemistry.comlibretexts.org The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. libretexts.org
In the case of 1,4-disubstituted cyclohexanes, such as 1-methyl-4-(methoxymethyl)cyclohexane (the core of the side chain), cis and trans geometric isomers are possible. libretexts.org
In the trans isomer, the two substituents are on opposite sides of the ring. The most stable conformation has both the methyl and the methoxymethyl groups in equatorial positions.
In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one group will be axial and the other equatorial. libretexts.org
Therefore, the trans isomer, with both bulky groups in the more stable equatorial positions, is thermodynamically favored. Synthetic strategies must be designed to selectively produce the desired stereoisomer.
| Substituent Position | Relative Stability | Key Steric Interaction | Reference |
| Equatorial | More Stable | Lower steric strain | libretexts.orglibretexts.org |
| Axial | Less Stable | 1,3-diaxial interactions | masterorganicchemistry.com |
Integration of Stereogenic Centers in the Cyclohexyl Moiety
Achieving the desired stereochemistry (cis or trans) in the 4-methylcyclohexyl moiety requires stereocontrolled synthetic methods. This can be accomplished either by starting with a stereochemically defined precursor or by using a stereoselective reaction.
For example, the catalytic hydrogenation of a 4-methylcyclohexanone derivative can lead to different diastereomers of the corresponding alcohol depending on the catalyst and reaction conditions. Subsequent conversion of this alcohol to the methoxy side chain would then carry this stereochemistry forward. Alternatively, stereoselective reduction of a ketone or addition of an organometallic reagent to an aldehyde can set the stereocenter of the alcohol precursor. The relative orientation of the methyl group and the newly formed hydroxymethyl group determines the cis/trans relationship. For the thermodynamically preferred trans product, reactions that proceed under equilibrating conditions are often employed.
Convergent and Linear Synthetic Strategies for the Entire Compound
The assembly of a complex molecule like this compound can be approached through either a linear or a convergent synthesis. pediaa.com
| Synthetic Strategy | Description | Advantages | Disadvantages | Reference |
| Linear | Reactants are added sequentially in a single pathway. | Conceptually simple to plan. | Longer, less efficient, lower overall yield. | differencebetween.comyoutube.com |
| Convergent | Fragments are synthesized separately and then combined. | Shorter, more efficient, higher overall yield. | May require more complex planning of fragment synthesis. | pediaa.comchemistnotes.com |
Advanced Synthetic Techniques and Methodologies
Beyond the specific methods outlined, the synthesis of functionalized azetidines can benefit from a range of advanced techniques. Copper-catalyzed cascade or annulation reactions, for instance, are powerful tools for constructing heterocyclic systems in a single pot from multiple components. organic-chemistry.org The synthesis of azetidine nitrones via copper(I)-catalyzed rearrangement and electrocyclization cascades also showcases modern approaches to strained ring systems. acs.org
Flow Chemistry Approaches for Azetidine Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of azetidine derivatives, offering significant advantages over traditional batch processing, particularly in handling reactive and unstable intermediates. acs.orgacs.org This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.
A notable application of flow chemistry is the generation and functionalization of lithiated azetidines and azetines. acs.orgacs.orguniba.it For instance, N-Boc-3-iodoazetidine can serve as a common precursor to generate either C3-lithiated azetidine or C2-lithiated azetine under continuous flow conditions, simply by selecting the appropriate lithiation agent. acs.orgacs.org Flow reactors facilitate the handling of these highly reactive organolithium intermediates at temperatures significantly higher than those feasible in batch reactions, which minimizes decomposition and side reactions. acs.orguniba.it
Furthermore, flow technology has been successfully applied to telescoped reaction sequences, where multiple synthetic steps are performed sequentially in a continuous stream without isolating intermediates. researchgate.net This approach has been used for the generation, lithiation, and electrophilic trapping of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) to produce functionalized azetidines. researchgate.net Photochemical modifications of azetidine-2-carboxylic acids to produce various alkyl azetidines have also been adapted to flow systems, allowing for safe and efficient scaling from milligram to multigram quantities. enamine.net
Key Advantages of Flow Chemistry in Azetidine Synthesis:
| Feature | Advantage | Reference |
| Precise Control | Better control over temperature, pressure, and mixing, leading to higher yields and purity. | acs.orgacs.org |
| Enhanced Safety | Small reactor volumes minimize risks associated with exothermic reactions or unstable intermediates. | acs.org |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | enamine.net |
| Handling Unstable Intermediates | Enables the use of highly reactive species like lithiated azetidines at higher temperatures. | acs.orguniba.it |
| Telescoped Reactions | Multiple reaction steps can be combined into a single continuous process, improving efficiency. | researchgate.net |
Green Chemistry Principles in Azetidine Synthesis
The integration of green chemistry principles into the synthesis of azetidines aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, minimizing waste, and improving atom economy.
A significant step towards greener azetidine synthesis is the replacement of conventional hazardous solvents. For example, cyclopentylmethyl ether (CPME) has been employed as a more sustainable alternative in the flow synthesis of functionalized azetidines. acs.orgacs.org CPME is a desirable solvent due to its high boiling point, low water miscibility, and relative stability, which allows it to be used without stringent anhydrification steps. acs.org
The development of catalytic reactions, particularly those utilizing transition metals, inherently aligns with green chemistry principles by reducing the need for stoichiometric reagents. Photo-induced reactions, which can often be conducted under mild conditions using visible light, also represent a greener approach. For instance, the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes provides an atom-economical route to complex azetidine scaffolds. nih.govnih.gov These methods often proceed under ambient temperatures, reducing energy consumption.
Asymmetric Synthesis for Enantiopure Azetidine Derivatives
The synthesis of enantiomerically pure azetidine derivatives is of paramount importance, as the stereochemistry of these compounds is crucial for their biological activity. Several asymmetric strategies have been developed to achieve high levels of enantioselectivity.
One common approach involves the use of chiral auxiliaries. For example, optically active α-methylbenzylamine has been used as a chiral auxiliary in a practical, multi-step synthesis of both enantiomers of azetidine-2-carboxylic acid, a key building block for more complex derivatives. nih.govacs.org Another strategy employs chiral starting materials derived from the natural chiral pool, such as amino acids, to construct the azetidine ring with a defined stereochemistry. nih.gov
Metal-catalyzed asymmetric reactions are also central to producing enantiopure azetidines. For instance, a metal-catalyzed asymmetric reduction of prochiral unsaturated azetinyl-carboxylic acid intermediates can furnish functionalized azetidine carboxylic acids with high diastereo- and enantioselectivity. acs.org Chiral ruthenium complexes have been shown to be effective catalysts for such asymmetric hydrogenations. acs.org The resulting enantioenriched amino acids can be further resolved to enantiopure form through peptide coupling. acs.org These asymmetric methods are critical for accessing specific stereoisomers of biologically relevant molecules like azetidine-2,3-dicarboxylic acids. scispace.com
Transition Metal-Catalyzed Transformations in Azetidine Construction
Transition metal catalysis has revolutionized the synthesis of azetidines, enabling the formation of the strained four-membered ring through a variety of powerful transformations. Catalysts based on palladium, copper, gold, nickel, and iron have been employed in reactions such as C-H amination, cross-coupling, and cycloadditions. uni-muenchen.dersc.org
Palladium-catalyzed intramolecular C(sp³)–H amination has been reported as an effective method for synthesizing functionalized azetidines. rsc.org This reaction involves the direct formation of a C-N bond at a γ-position relative to an amine, facilitated by a picolinamide (PA) directing group. Similarly, copper catalysts have been used for the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to yield bis-functionalized azetidines. organic-chemistry.org
Photoredox catalysis combined with transition metals offers a modern approach. A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly substituted azetidines. nih.govnih.gov This method proceeds via the generation of an α-aminoalkyl radical, which engages in a cascade of reactions including 1,5-hydrogen atom transfer and a 4-exo-trig cyclization. nih.gov Gold catalysis has also been utilized in the synthesis of chiral azetidin-3-ones through the intermolecular oxidation of alkynes, avoiding the use of hazardous diazo intermediates. nih.gov
Examples of Transition Metal-Catalyzed Azetidine Syntheses:
| Metal Catalyst | Reaction Type | Description | Reference |
| Palladium(II) | Intramolecular C-H Amination | Cyclization of picolinamide-protected amines to form the azetidine ring. | rsc.org |
| Copper | [3+1] Radical Cyclization | Photo-induced reaction of aliphatic amines and alkynes to construct the azetidine core. | nih.govnih.gov |
| Gold | Intermolecular Oxidation/Cyclization | Synthesis of chiral azetidin-3-ones from N-propargylsulfonamides and an oxidant. | nih.gov |
| Nickel | Arylboration | Catalyzes the arylboration of endocyclic enecarbamates to yield borylated, α-arylated azetidines. | researchgate.net |
| Ruthenium | Asymmetric Hydrogenation | Chiral Ru-complexes catalyze the enantioselective reduction of unsaturated azetines. | acs.org |
Chemo-, Regio-, and Diastereoselective Control in Synthesis
Achieving high levels of selectivity is a central theme in modern organic synthesis, and the construction of substituted azetidines is no exception. Synthetic methods are often designed to control the precise arrangement of functional groups and stereocenters.
Regioselectivity is critical when cyclization can lead to different ring sizes. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can be directed to form either 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols by carefully choosing the reaction conditions. acs.org Performing the reaction without a solvent and supporting the reactants on potassium carbonate favors the formation of the four-membered azetidine ring. acs.org
Diastereoselective control is essential when creating multiple stereocenters. The synthesis of functionalized 3-arylated azetidines can be achieved with high diastereoselectivity through strain-release arylations of 1-azabicyclo[1.1.0]butanes. uni-muenchen.de Similarly, the synthesis of the four distinct stereoisomers of azetidine-2,3-dicarboxylic acid was accomplished using two different stereocontrolled strategies, one providing access to the cis isomers and the other to the trans isomers. scispace.com This level of control is fundamental for studying the structure-activity relationships of complex molecules. scispace.com
Chemical Reactivity and Transformations of 3 4 Methylcyclohexyl Methoxy Azetidine and Its Derivatives
Azetidine (B1206935) Ring Reactivity Driven by Strain
The inherent ring strain in the azetidine nucleus is a key factor governing its reactivity. This strain arises from the deviation of the bond angles from the ideal tetrahedral angle, leading to a high-energy state that can be relieved through reactions that involve cleavage of the ring's C-N or C-C bonds.
Ring Opening Reactions (e.g., Nucleophilic, Reductive, Oxidative)
The strain within the azetidine ring makes it susceptible to ring-opening reactions under various conditions, providing a versatile pathway to functionalized acyclic amines. rsc.org These reactions can be initiated by nucleophiles, reducing agents, or oxidizing agents.
Nucleophilic Ring Opening: Azetidines can undergo nucleophilic attack, leading to the cleavage of a C-N bond. These reactions are often catalyzed by Lewis acids, which activate the azetidine ring by coordinating to the nitrogen atom. The regioselectivity of the attack is influenced by both electronic and steric factors. Nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. A variety of nucleophiles, including halides, thiols, and carbon nucleophiles, have been employed in the ring-opening of azetidines. rsc.orgresearchgate.net For instance, the reaction of N-substituted azetidines with nucleophiles can lead to the formation of γ-substituted amines.
Reductive Ring Opening: The C-N bonds of the azetidine ring can also be cleaved under reductive conditions. A notable method involves the use of a sodium dispersion in the presence of 15-crown-5, which proceeds under mild conditions. rsc.org This reaction is proposed to occur via an outer-sphere electron transfer mechanism, leading to the formation of a radical anion that subsequently undergoes C-N bond scission. rsc.org
Oxidative Ring Opening: While less common, oxidative ring-opening reactions of azetidines can also be achieved, often involving the formation of an intermediate that facilitates ring cleavage. The specific conditions and outcomes of such reactions are highly dependent on the substrate and the oxidizing agent employed.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives This table provides representative examples of nucleophilic ring-opening reactions of azetidine derivatives with various nucleophiles.
| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Benzoyl-2-phenylazetidine | Thiophenol | Chiral Phosphoric Acid | γ-Amino thioether | rsc.org |
| N-Tosylazetidine | Sodium Azide | Lewis Acid | γ-Azido amine | |
| 2-Arylazetidinium Salt | Tetrabutylammonium Halide | - | γ-Halo amine | researchgate.net |
Ring Expansion Reactions
The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more stable heterocyclic systems. nih.gov A common strategy involves the reaction of azetidines with carbenes or carbene precursors. For example, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to form a pyrrolidine. acs.orgchemrxiv.org This transformation is believed to proceed through the formation of an azetidinium ylide, followed by a rsc.orgrsc.org-Stevens rearrangement. acs.orgnih.gov
Another approach to ring expansion involves a formal [3+1] cycloaddition, where a three-atom component of the azetidine ring reacts with a one-atom component. The reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes can yield highly substituted methylene azetidines, demonstrating a ring-opening/ring-closing cascade. nih.gov
Table 2: Examples of Ring Expansion Reactions of Azetidine Derivatives This table presents examples of ring expansion reactions starting from azetidine or leading to azetidine derivatives.
| Starting Material | Reagent | Catalyst | Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| N-Arylaziridine | Diazo compound | Cytochrome P450 variant | Chiral Azetidine | One-carbon ring expansion | acs.orgnih.gov |
| Methylene aziridine | Diazo compound | Rhodium complex | Methylene azetidine | [3+1] Ring expansion | nih.gov |
| N-Substituted azetidine | Diazo compound | Copper complex | Pyrrolidine | One-carbon ring expansion | acs.orgchemrxiv.org |
Functionalization of the Azetidine Core
Beyond reactions that involve the opening of the strained ring, the azetidine core can be functionalized through various methods that preserve the four-membered ring system. These methods allow for the introduction of diverse substituents, enabling the synthesis of a wide array of azetidine derivatives.
C–H Activation and Functionalization
Direct C–H activation has emerged as a powerful tool for the functionalization of azetidines. This approach allows for the conversion of typically unreactive C–H bonds into new C-C or C-heteroatom bonds. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This method involves the formation of a palladacycle intermediate, followed by reductive elimination to form the azetidine ring. The use of native functional groups to direct the site of C-H activation is a common strategy in modern organic synthesis. nih.gov
Metal-Based Functionalization of Azetidine Rings (e.g., Lithiation, Cross-Coupling)
The functionalization of azetidine rings can be effectively achieved through metal-based methodologies, such as lithiation followed by electrophilic trapping and various cross-coupling reactions.
Lithiation: The deprotonation of an α-proton to the nitrogen atom of an N-protected azetidine using a strong base, such as an organolithium reagent, generates a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce substituents at the C2 position. mdpi.comnih.gov The regio- and stereoselectivity of the lithiation are influenced by the nature of the N-protecting group and the reaction conditions. nih.gov
Cross-Coupling: Transition metal-catalyzed cross-coupling reactions provide another versatile route to functionalized azetidines. For instance, reductive cross-coupling reactions using nickel catalysts can be used to introduce aryl or heteroaryl groups at the C3 position of the azetidine ring. uni-muenchen.de These reactions often employ organometallic reagents, such as Grignard reagents, in conjunction with a transition metal catalyst. rsc.org
Table 3: Examples of Metal-Based Functionalization of Azetidine Rings This table showcases examples of metal-based functionalization techniques applied to azetidine derivatives.
| Azetidine Derivative | Reagent(s) | Catalyst/Conditions | Product | Functionalization Type | Reference |
|---|---|---|---|---|---|
| N-Boc-azetidine | s-BuLi, then Electrophile (E+) | THF, -78 °C | N-Boc-2-E-azetidine | α-Lithiation/Electrophilic Trapping | mdpi.comnih.gov |
| 3-Bromoazetidine | Aryl Grignard Reagent | Ni(II) complex | 3-Arylazetidine | Reductive Cross-Coupling | uni-muenchen.de |
| N-Alkyl-2-arylazetidine | Organolithium base | - | ortho-Lithiated aromatic ring | ortho-Directing Metalation | nih.gov |
Derivatization at the Nitrogen Atom
The nitrogen atom of the azetidine ring provides a convenient handle for further derivatization. When the nitrogen is part of a secondary amine (NH-azetidine), it can readily undergo a variety of reactions to introduce a wide range of substituents. Common transformations include N-acylation, N-alkylation, N-arylation, and N-sulfonylation.
In the context of more complex molecules, such as azetidine-containing peptides, chemoselective deprotection of the azetidine nitrogen followed by substitution allows for late-stage functionalization. nih.gov This strategy is particularly useful for introducing reporter groups, such as dyes or biotin tags, into bioactive molecules. nih.gov
Derivatization at Carbon Centers (e.g., C2, C3, C4 positions)
The carbon framework of the azetidine ring in 3-[(4-Methylcyclohexyl)methoxy]azetidine offers several sites for derivatization. The reactivity at the C2, C3, and C4 positions is influenced by the ring strain and the electronic effects of the nitrogen atom and the C3 substituent.
C2 Position: The C2 position, being adjacent to the nitrogen atom, is susceptible to functionalization. While literature on chiral C2-substituted azetidines notes a lack of general synthetic methods, approaches using chiral tert-butanesulfinamides have been developed to introduce aryl, vinyl, allyl, and alkyl substituents at this position. nih.gov These methods often involve a multi-step sequence including cyclization, deprotection, and subsequent derivatization, highlighting its applicability in medicinal chemistry. nih.gov
C3 Position: The C3 position is a common site for substitution in azetidine-containing compounds. nih.gov The existing (4-Methylcyclohexyl)methoxy group can be displaced or the carbon can be further functionalized. For instance, the synthesis of 3-alkoxyazetidines can be achieved through the rearrangement of 1-alkyl-2-bromomethyl-2-methylaziridines, which proceeds via a bicyclic intermediate that undergoes nucleophilic ring-opening. arkat-usa.org Additionally, 3-bromo-substituted azetidines serve as versatile precursors for a variety of C3-substituted azetidines by reaction with different nucleophiles. rsc.org The Passereni three-component reaction on azetidin-3-ones has also been utilized to synthesize 3-acyloxyazetidine-3-carboxamides. arkat-usa.org
C4 Position: The C4 position can also be a target for derivatization. For example, palladium-catalyzed C-H (hetero)arylation has been shown to be effective for cyclic α-amino acids, including derivatization at the C3 position of azetidines. acs.org The synthesis of C4-substituted azetidines has been described via TiCl4 promoted [3 + 3] cycloaddition reactions. rsc.org
The strained nature of the azetidine ring also makes it susceptible to ring-opening reactions, which can be considered a transformation of the carbon centers. For example, the von Braun reaction, using cyanogen bromide with N-alkyl azetidines, typically results in the cleavage of the four-membered ring to produce 3-bromo N-alkyl cyanamides. researchgate.net
| Position | Type of Derivatization | Method/Reagent Example | Reference |
| C2 | Alkylation, Arylation | Chiral tert-butanesulfinamides with 1,3-bis-electrophiles | nih.gov |
| C3 | Nucleophilic Substitution | Reaction of 3-bromoazetidines with various nucleophiles | rsc.org |
| C3 | Acylation/Amidation | Passereni reaction on azetidin-3-ones | arkat-usa.org |
| C4 | Arylation | Palladium-catalyzed C-H (hetero)arylation | acs.org |
| Ring | Cleavage | von Braun Reaction (Cyanogen Bromide) | researchgate.net |
Reactivity of the Methoxy-Cyclohexyl Ether Linkage
The ether linkage connecting the azetidine and the 4-methylcyclohexyl moieties is another key site for chemical transformations. Its reactivity is primarily centered on ether cleavage, though modifications to the cyclohexyl ring itself are also significant.
Ether Cleavage Reactions
Ethers are generally unreactive but can be cleaved by strong acids. libretexts.org The cleavage of the methoxy-cyclohexyl ether bond would likely proceed through a nucleophilic substitution mechanism.
Acid-Catalyzed Cleavage: Reagents such as aqueous hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for cleaving ethers. libretexts.org The reaction mechanism (SN1 or SN2) depends on the structure of the ether. For a secondary alkyl ether like the cyclohexyl group, the reaction with the protonated ether would likely involve SN2 attack by the halide ion. libretexts.org
Lewis Acids and Other Reagents: A variety of other reagents can effect ether cleavage, often under milder conditions than strong mineral acids. researchgate.net Iodotrimethylsilane (TMSI) is a notable reagent used for the dealkylation of ethers, including the conversion of cyclohexyl methyl ether to cyclohexanol. researchgate.netucla.edu This reaction can proceed at room temperature and offers excellent yields. researchgate.net More recently, catalytic methods have been developed. For instance, cationic bis(phosphine)iridium complexes can catalyze the cleavage of cyclohexyl methyl ethers in the presence of a silane. acs.org
| Reagent | Conditions | Mechanism Type | Products | Reference |
| HBr / HI | Strong aqueous acid | SN2 / SN1 | 3-hydroxyazetidine and 1-bromo-4-methylcyclohexane | libretexts.org |
| Iodotrimethylsilane (TMSI) | Aprotic solvent (e.g., chloroform) | SN2-like | 3-(trimethylsilyloxy)azetidine and 1-iodo-4-methylcyclohexane | ucla.edu |
| BBr₃ | Aprotic solvent | Lewis acid-mediated | 3-hydroxyazetidine and 1-bromo-4-methylcyclohexane | researchgate.net |
| Ir(I) catalyst + Silane | Catalytic | SN2 demethylation vs. SN1 demethoxylation | 3-hydroxyazetidine and methylcyclohexane | acs.org |
Modifications of the Cyclohexyl Moiety
The cyclohexyl group is a common scaffold in medicinal chemistry and can be modified to alter a molecule's properties. pharmablock.com
Blocking Metabolic Soft Spots: Unsubstituted cyclohexyl rings are often susceptible to metabolic oxidation, typically at the 4-position. pressbooks.pub In the case of the 4-methylcyclohexyl group, other positions could be targets. A common strategy to prevent this is to introduce substituents, such as fluorine, at these "soft spots". pressbooks.pub
Bioisosteric Replacement: The cyclohexyl group itself can function as a bioisostere for other groups, such as a phenyl ring or a t-butyl group, offering advantages in three-dimensionality and potential for more contact points with a biological target. pharmablock.com Conversely, the cyclohexyl ring can be replaced by other groups to modulate properties. For example, replacing a cyclohexyl ring with an all-cis 2,3,4,5,6-pentafluorocyclohexyl moiety has been shown to significantly reduce LogP values, which can be beneficial for drug discovery programs. nih.gov
Influence of Substituents on Ring Reactivity
The reactivity of the cyclohexane ring and molecules containing it is heavily influenced by the conformation adopted by the ring and its substituents.
Conformational Equilibrium: The 4-methyl group on the cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org This locks the ring into a preferred chair conformation, which in turn influences the orientation of the methoxyazetidine substituent at the C1 position.
Steric Effects: The spatial arrangement of substituents affects reaction rates. Generally, equatorial substituents are more stable and less sterically hindered than axial ones. spcmc.ac.in Reactions involving the cyclohexyl ring or the attached ether linkage will be influenced by the steric hindrance presented by the substituent's conformation. For example, the rate of saponification of esters of 4-tert-butylcyclohexanol is significantly slower for the isomer with an axial ester group compared to the equatorial one, a principle that applies to other reactions as well. spcmc.ac.in
Dynamic Effects: The dynamic interconversion between various ring conformations can determine reactivity. nih.govacs.org While the 4-methyl group provides a strong preference for one chair conformation, the ring is not perfectly rigid. The presence of bulky substituents can lower the energy barrier for ring inversion, making the ring more dynamic and potentially influencing its reactivity in unimolecular reactions. nih.govacs.org
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed research on the specific compound this compound. While this compound is mentioned in some patent literature as part of broader chemical series for potential therapeutic applications, dedicated studies focusing on its detailed structural elucidation and conformational analysis are not available.
The execution of the outlined article requires specific experimental data from advanced spectroscopic and crystallographic analyses, such as 2D NMR, NOESY, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray crystallography for this exact molecule. Furthermore, a conformational analysis, including the calculation of puckering parameters for the azetidine ring, necessitates dedicated computational or experimental studies.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data in the public domain.
Structural Elucidation and Conformational Analysis of 3 4 Methylcyclohexyl Methoxy Azetidine
Conformational Analysis of the Azetidine (B1206935) Ring
Energetics of Ring Conformations
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This strain forces the ring to adopt a non-planar, puckered conformation to alleviate some of the torsional strain that would be present in a planar arrangement. researchgate.net For a 3-substituted azetidine such as 3-[(4-Methylcyclohexyl)methoxy]azetidine, the puckering of the ring leads to two primary conformations. In these conformations, the substituent at the C3 position can occupy one of two positions: a pseudo-axial or a pseudo-equatorial orientation.
Conformational Analysis of the 4-Methylcyclohexyl Group
The 4-methylcyclohexyl group is a substituted cyclohexane ring, and its conformational preferences are well-established in organic chemistry.
The cyclohexane ring predominantly exists in a low-energy chair conformation, which minimizes both angle strain and torsional strain by having all C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all adjacent C-H bonds staggered. fiveable.meutexas.edu Another possible conformation is the boat conformation, which is significantly less stable than the chair form due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. utexas.edu
The energy difference between the chair and boat conformations of cyclohexane is approximately 6.9 kcal/mol. The interconversion between two chair conformations, known as a ring flip, proceeds through higher-energy intermediates, including the twist-boat and the half-chair transition state. utexas.edu
In a substituted cyclohexane, such as the 4-methylcyclohexyl group, the substituents can occupy either axial or equatorial positions. ucalgary.ca The equatorial position is generally more stable for substituents to minimize steric strain. ucalgary.cabrainly.com When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. ucalgary.calibretexts.org
For the 4-methylcyclohexyl group in this compound, both the methyl group and the methoxyazetidine substituent will have a strong preference for the equatorial position to avoid these destabilizing 1,3-diaxial interactions. libretexts.org The conformation where both substituents are equatorial will be the most stable. The energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane is quantified by its A-value. For a methyl group, this energy difference is approximately 1.7 kcal/mol, favoring the equatorial position. brainly.com This means that at equilibrium, the vast majority of methylcyclohexane molecules will have the methyl group in the equatorial position. libretexts.orgstereoelectronics.org
| Substituent | A-value (kcal/mol) |
|---|---|
| -CH3 (Methyl) | 1.7 |
| -OCH3 (Methoxy) | 0.6 |
Stereochemical Aspects of the Compound
The stereochemistry of this compound is determined by the presence of multiple stereocenters.
The molecule this compound possesses three potential chiral centers:
C3 of the azetidine ring: The carbon atom to which the methoxy (B1213986) group is attached.
C1 of the cyclohexyl ring: The carbon atom bonded to the methoxy group.
C4 of the cyclohexyl ring: The carbon atom bearing the methyl group.
The presence of these stereocenters means that the compound can exist as multiple stereoisomers. The relationship between the substituents on the cyclohexane ring (at C1 and C4) can be either cis or trans. Each of these diastereomers can then exist as a pair of enantiomers due to the chirality at C3 of the azetidine ring and the chirality of the cyclohexane ring itself. Therefore, a total of four stereoisomers are possible: (cis-R), (cis-S), (trans-R), and (trans-S). The enantiomeric and diastereomeric purity of a given sample of this compound would depend on the synthetic route used for its preparation. nih.govrsc.org
Due to the presence of chiral centers, the individual enantiomers of this compound are expected to be optically active. This means they will rotate the plane of plane-polarized light. The specific rotation is a characteristic physical property for each enantiomer, with the two enantiomers of a pair having equal and opposite rotations.
Furthermore, chiral molecules can exhibit circular dichroism (CD), which is the differential absorption of left and right circularly polarized light. CD spectroscopy is a powerful tool for studying the stereochemistry of chiral compounds. acs.orgnih.gov While it is expected that the stereoisomers of this compound would exhibit distinct chiroptical properties, no specific experimental data on the optical rotation or circular dichroism of this compound are currently available in the scientific literature.
Advanced Applications of Azetidine Scaffolds in Chemical Sciences Excluding Clinical Human Trials
Azetidines as Versatile Building Blocks in Complex Molecule Synthesis
The inherent ring strain of approximately 25.4 kcal/mol makes azetidines reactive intermediates that can be strategically employed in the synthesis of more complex molecular architectures. rsc.org This reactivity, coupled with their three-dimensional structure, makes them attractive building blocks for creating diverse chemical libraries and accessing novel chemical space. nih.govenamine.net
Recent advancements have provided modular access to functionalized azetidines, allowing for their "any-stage" installation into complex molecules. rsc.orgchemrxiv.org For instance, electrophilic azetidinylation strategies using reagents like azetidinyl trichloroacetimidates enable the direct attachment of the azetidine (B1206935) ring to a wide range of nucleophiles. chemrxiv.org This facilitates the synthesis of diverse libraries of 3-aryl and 3-alkyl azetidines, which are valuable in medicinal chemistry. rsc.org The development of methods for the synthesis of densely functionalized azetidines, including spirocyclic systems, has further expanded their utility in diversity-oriented synthesis for generating lead-like molecules. nih.gov
The azetidine motif is present in a number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. magtech.com.cnnih.gov The synthesis of these natural product cores often leverages the unique reactivity and stereochemistry of azetidine precursors. For example, azetidine-2-carboxylic acid is a known plant metabolite and serves as a key building block in the biosynthesis of certain natural products. researchgate.net
Recently, rare azetidine-containing alkaloids, termed azetidomonamides, were identified in Pseudomonas aeruginosa. nih.gov Their biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway that utilizes azetidine-2-carboxylic acid as an unusual building block. nih.gov The enzymatic synthesis of the azetidine ring itself is a fascinating process, catalyzed by S-adenosylmethionine (SAM)-dependent enzymes that facilitate an intramolecular cyclization. nih.govresearchgate.net Synthetic strategies often aim to mimic these pathways or develop novel routes to access these complex structures. The development of stereoselective methods to synthesize substituted azetidines is crucial for the total synthesis of such natural products. magtech.com.cn
In medicinal chemistry, the concept of bioisosteric replacement—substituting one part of a molecule with another that has similar physical or chemical properties to enhance biological activity or pharmacokinetic properties—is a powerful tool. The azetidine ring is increasingly being used as a bioisostere for other cyclic structures, such as morpholine, piperazine, and even benzene (B151609) rings, in an effort to introduce more three-dimensionality (sp3 character) into drug candidates. tcichemicals.comresearchgate.net
This increase in three-dimensionality can lead to improved solubility, metabolic stability, and binding affinity. tcichemicals.comresearchgate.net For example, spirocyclic azetidines can serve as bioisosteres of piperazine, offering a more rigid and structurally diverse core. tcichemicals.com The replacement of a planar phenyl ring with a non-planar azetidine-containing scaffold can significantly alter a molecule's properties, potentially leading to improved drug-like characteristics. tcichemicals.comnih.gov The development of novel azetidine amides as STAT3 inhibitors showcases the successful application of azetidines as bioisosteric replacements for proline-based structures, leading to compounds with sub-micromolar potencies. nih.govacs.org
Role in Catalysis and Ligand Design
The rigid and well-defined geometry of the azetidine scaffold makes it an excellent platform for the design of chiral ligands and catalysts for asymmetric synthesis. birmingham.ac.ukresearchgate.net The conformational constraints of the four-membered ring can create a highly organized chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. rsc.org
Chiral, azetidine-derived ligands have been successfully employed in a variety of asymmetric catalytic reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. birmingham.ac.ukresearchgate.net These ligands can be readily synthesized and modified, allowing for the fine-tuning of their steric and electronic properties to optimize catalytic performance. scilit.comresearchgate.netnih.gov
For example, azetidine-containing binuclear zinc catalysts have shown high enantioselectivity in asymmetric Michael additions of phosphites. rsc.org The rigidity of the azetidine scaffold is credited with enhancing the control of the catalytic pocket. rsc.org Similarly, N-substituted-azetidinyl(diphenylmethyl)methanols have been used as chiral catalysts for the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of new chiral ligands based on azetidine cores continues to be an active area of research, with applications in a wide range of metal-catalyzed transformations. scilit.comnih.gov
Table 1: Examples of Chiral Azetidine Ligands in Asymmetric Catalysis
| Ligand/Catalyst Type | Reaction | Key Features |
|---|---|---|
| Azetidine-containing binuclear zinc catalysts | Asymmetric Michael addition of phosphites | Rigid scaffold enhances control of the catalytic pocket, leading to high enantioselectivity. rsc.org |
| N-substituted-azetidinyl(diphenylmethyl)methanols | Diethylzinc addition to aldehydes | Readily available catalysts that achieve high levels of enantioselectivity for both aromatic and aliphatic aldehydes. researchgate.net |
| Azetidine-derived P,N-ligands | Palladium-catalyzed allylic substitution | Modular design allows for tuning of steric and electronic properties, often outperforming traditional P,P- or N,N-ligands. nih.gov |
| Chiral azetidine-based diamines | Suzuki-Miyaura coupling | Ring strain in the palladium-metallacycle impacts reaction efficiency. researchgate.net |
In addition to their use as ligands in metal-catalyzed reactions, azetidine derivatives have also found application as organocatalysts. birmingham.ac.ukresearchgate.net L-azetidine-2-carboxylic acid, for instance, has been used as a catalyst in the asymmetric α-amination of aldehydes and ketones, demonstrating its potential as a simpler, metal-free alternative to proline for certain transformations. researchgate.net The rigid four-membered ring structure can effectively control the stereochemical outcome of the reaction. The development of azetidine-based organocatalysts is a growing field, offering environmentally benign and robust catalytic systems. researchgate.net
Potential in Materials Science and Polymer Chemistry
The unique properties of the azetidine ring, particularly its ring strain, make it a suitable monomer for ring-opening polymerization (ROP). rsc.orgresearchgate.net This has led to the exploration of azetidine-based polymers for various applications in materials science.
The cationic ring-opening polymerization of azetidine and its derivatives can produce poly(propylenimine) (PPI), a polymer with a range of potential uses. utwente.nlacs.orgrsc.org These polymerizations can be complex, often resulting in hyperbranched structures. rsc.orgdigitellinc.com Recent research has focused on better controlling the polymerization process to synthesize linear polyamines. rsc.orgdigitellinc.com
One promising application of azetidine-based polymers is in CO2 capture. acs.orgosti.gov Branched poly(propylenimine) synthesized from the polymerization of azetidine can be impregnated into porous silica (B1680970) supports to create efficient CO2 adsorbents. acs.orgosti.gov The high density of amine groups in these polymers allows for effective binding of CO2.
Furthermore, the inherent strain of the azetidine ring makes it a candidate for the development of energetic materials. acs.orgresearchgate.net The synthesis of densely functionalized azetidines through photochemical methods, such as the aza Paternò-Büchi reaction, has opened up new avenues for creating novel energetic materials with tunable physical and chemical properties. acs.orgresearchgate.net These materials have potential applications as melt-castable explosives or liquid propellant plasticizers. acs.org
Table 2: Applications of Azetidine-Based Polymers and Materials
| Application Area | Material Type | Synthesis Method | Key Properties/Function |
|---|---|---|---|
| CO2 Capture | Poly(propylenimine)/silica composites | Cationic ring-opening polymerization of azetidine | High amine density for effective CO2 adsorption. acs.orgosti.gov |
| Energetic Materials | Densely functionalized azetidines | Visible-light-mediated aza Paternò-Büchi reaction | Tunable physical properties, potential as melt-castable explosives or propellant plasticizers. acs.orgresearchgate.net |
| Coatings & Templating | Polyamines from azetidines | Cationic or anionic ring-opening polymerization | Potential for antibacterial and antimicrobial coatings, chelation, and materials templating. rsc.org |
Azetidines as Monomers for Polymerization
Azetidine and its derivatives are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.org The significant ring strain of approximately 25 kcal/mol drives the polymerization process, which can proceed via cationic or anionic mechanisms. rsc.orgresearchgate.net
Cationic ring-opening polymerization (CROP) is the most common method for polymerizing azetidines. researchgate.netutwente.nl This process is typically initiated by acids and results in the formation of branched or hyperbranched poly(trimethylenimine)s. rsc.orgacs.org The polymerization of unsubstituted azetidine, for instance, proceeds via a cationic mechanism to yield hyperbranched poly(trimethylenimine). rsc.org The polymerization of functionalized azetidine derivatives is often more controlled and well-studied than the unsubstituted parent ring. acs.org
For a monomer such as 3-[(4-Methylcyclohexyl)methoxy]azetidine , the bulky and lipophilic (4-methylcyclohexyl)methoxy substituent at the 3-position would be expected to influence the polymerization kinetics and the properties of the resulting polymer. The steric hindrance from this substituent might decrease the rate of polymerization compared to less substituted azetidines.
Anionic ring-opening polymerization (AROP) of azetidines is also possible, particularly for N-sulfonylated azetidines, leading to the formation of linear polyimines. nsf.gov These linear polymers can be precursors to linear poly(trimethylenimine). The nature of the substituent on the azetidine ring plays a crucial role in the solubility and structure of the resulting polymer. For instance, the polymerization of N-(tert-butylsulfonyl)azetidine leads to an insoluble, linear polymer, while smaller N-alkylsulfonyl substituents result in soluble, branched polymers due to chain transfer reactions. nsf.gov
The polymerization of azetidines can be influenced by various factors as detailed in the table below.
| Factor | Influence on Polymerization | Resulting Polymer Characteristics |
| Initiator Type | Cationic initiators (e.g., acids) lead to branched polymers. Anionic initiators (with N-sulfonyl activation) can produce linear polymers. researchgate.netnsf.gov | Branched polymers exhibit high density of amine functionalities. Linear polymers have a more regular structure. |
| Substituents on the Ring | Steric hindrance from substituents can affect the rate of polymerization. Functional groups can be incorporated into the final polymer. acs.org | Properties like solubility, thermal stability, and hydrophobicity can be tuned by the choice of substituent. |
| Reaction Conditions | Temperature and solvent can influence the polymerization kinetics and the degree of branching. acs.org | Higher temperatures can lead to faster polymerization but may also increase side reactions. |
Incorporation into Novel Materials with Unique Properties
The incorporation of azetidine scaffolds, such as This compound , into materials can impart unique and desirable properties. The rigid, three-dimensional nature of the azetidine ring can influence the morphology and performance of these materials. chemrxiv.org
One area of application is in the development of energetic materials. Densely functionalized nitroazetidines have been synthesized and characterized as potential melt-castable explosives and liquid propellant plasticizers. chemrxiv.org These materials exhibit high densities, good oxygen balances, and improved detonation properties compared to traditional energetic materials. The stereochemistry of the substituents on the azetidine ring has a significant impact on the physical properties of these materials. chemrxiv.org
Polymers derived from azetidines have also been investigated for applications such as CO2 capture. acs.org Branched poly(propylenimine) synthesized from the CROP of azetidine, when impregnated into porous silica, creates composite materials capable of adsorbing CO2. acs.org The high concentration of amine groups in the polymer is key to its CO2 capture capabilities. The (4-methylcyclohexyl)methoxy group in a polymer derived from This compound would likely increase the hydrophobicity of the material, which could be a factor in its interaction with different gases and surfaces.
Furthermore, azetidine-containing polymers have potential applications as antibacterial and antimicrobial coatings, in chelation, and as materials for templating. rsc.org The versatility in the synthesis of functionalized azetidines allows for the creation of a wide array of polymers with tunable properties for specific applications. rsc.org
Chemical Biology Applications (Focus on Chemical Probes and Mechanistic Studies)
The azetidine scaffold is increasingly recognized as a valuable component in the design of chemical tools for exploring biological systems. chemrxiv.org Its conformational rigidity and ability to introduce specific vectors for interaction make it an attractive motif for chemical probes. enamine.net
Design of Probes for Biological Systems
Azetidine derivatives have been successfully incorporated into a variety of chemical probes, including fluorescent probes and probes for activity-based protein profiling (ABPP). The azetidine ring can serve as a rigid scaffold to orient functional groups and can also improve the physicochemical properties of the probe, such as cell permeability and solubility. nih.gov
For example, incorporating azetidine-containing heterospirocycles into fluorophores has been shown to enhance their water solubility and cell permeability while maintaining good fluorescence properties. researchgate.net This strategy has been used to improve the performance of dyes for biological imaging. The lipophilic nature of the (4-methylcyclohexyl)methoxy group in This compound could be leveraged to enhance the membrane permeability of a potential probe, targeting intracellular components.
In the field of ABPP, stereoisomeric azetidine-based probes have been used to identify and engage specific protein targets in human cancer cells with high stereo- and chemo-selectivity. chemrxiv.org The defined three-dimensional structure of the azetidine allows for precise control over the spatial orientation of reactive groups, leading to highly specific interactions with target proteins.
The table below summarizes the role of the azetidine scaffold in the design of chemical probes.
| Probe Type | Role of the Azetidine Scaffold | Example Application |
| Fluorescent Probes | Enhances water solubility and cell permeability. Provides a rigid scaffold for the fluorophore. nih.govresearchgate.net | Imaging of biothiols in living cells. |
| Activity-Based Protein Profiling (ABPP) Probes | Provides stereochemical diversity and rigidity for selective protein targeting. chemrxiv.org | Identifying ligandable protein sites in cancer cells. |
| GABA Uptake Inhibitors | Acts as a conformationally constrained analog of GABA or β-alanine. nih.gov | Probing the structure and function of GABA transporters. |
Understanding Molecular Interactions at a Fundamental Chemical Level
The constrained nature of the azetidine ring makes it an excellent tool for studying molecular interactions. By replacing more flexible moieties with a rigid azetidine scaffold, chemists can dissect the conformational requirements for binding to a biological target. enamine.net
For instance, azetidine derivatives have been synthesized as conformationally constrained analogs of neurotransmitters like GABA to probe the binding pockets of GABA transporters. nih.gov These studies have provided valuable insights into the structure-activity relationships of these transporters and have aided in the design of potent and selective inhibitors. The specific substitution pattern on the azetidine ring is critical for its biological activity.
The incorporation of azetidine-2-carboxylic acid, a proline analog, into peptides has been shown to alter their conformational properties. nih.gov Such modifications can be used to study the role of peptide conformation in protein-protein interactions and enzyme recognition. The increased flexibility of polypeptides containing azetidine-2-carboxylic acid compared to those containing proline highlights the subtle yet significant impact of this four-membered ring on macromolecular structure. nih.gov
The compound This compound , if incorporated into a biologically active molecule, would present a unique combination of a polar azetidine core and a non-polar, bulky side chain. This could be used to probe interactions in binding pockets that have both hydrophilic and hydrophobic regions, providing a deeper understanding of the forces that govern molecular recognition.
Future Directions and Emerging Trends in Research on 3 4 Methylcyclohexyl Methoxy Azetidine and Azetidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines, including derivatives like 3-[(4-Methylcyclohexyl)methoxy]azetidine, has traditionally been challenging due to the inherent ring strain. However, recent advancements are paving the way for more sustainable and efficient synthetic methodologies.
Photocatalysis and Electrocatalysis: Visible-light photocatalysis is emerging as a powerful tool for the synthesis of azetidines under mild conditions. These methods often utilize photoredox catalysts to initiate reactions such as [2+2] cycloadditions and radical-mediated cyclizations. For instance, researchers have developed photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, offering a highly stereoselective and atom-economic route to functionalized azetidines. Similarly, electrocatalysis presents a green alternative, using electricity to drive reactions like intramolecular hydroamination of allylic sulfonamides to form azetidine (B1206935) rings.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The generation and functionalization of reactive intermediates, such as lithiated azetidines, can be performed more safely and efficiently in flow reactors. This technology also facilitates the use of greener solvents, such as cyclopentyl methyl ether (CPME), which are more environmentally friendly than many traditional organic solvents.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While still an emerging area for azetidine synthesis, biocatalysis holds the potential for highly selective and environmentally benign routes to chiral azetidine derivatives. Research in this area is focused on discovering and engineering enzymes capable of catalyzing the formation of the strained four-membered ring.
| Synthetic Approach | Key Advantages | Example Application |
| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light | Dehydrogenative [2+2] cycloadditions |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, use of green solvents | C3-functionalization of N-Boc azetidine |
| Biocatalysis | High stereoselectivity, environmentally friendly, mild conditions | (Potential for) Enantioselective synthesis of chiral azetidines |
Exploration of Unconventional Reactivity Patterns
The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a key driver of their unique reactivity. Researchers are increasingly exploring ways to harness this strain energy to develop novel chemical transformations.
Strain-Release Reactions: Strain-release functionalization is a powerful strategy for the synthesis of complex molecules from strained precursors. For azetidines, this can involve the ring-opening of highly strained bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs). These reactions allow for the introduction of multiple functional groups in a single step, providing rapid access to diverse and densely functionalized azetidine scaffolds.
Ring-Opening and Expansion Reactions: The selective opening of the azetidine ring provides a pathway to various acyclic and larger heterocyclic structures. The regioselectivity of these reactions is often controlled by the nature of the substituents on the azetidine ring and the reaction conditions. For example, nucleophilic ring-opening reactions are a major class of transformations for azetidines, often requiring activation by a Lewis acid. rsc.org These reactions can be used to synthesize complex amines and other nitrogen-containing compounds.
[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct route to the azetidine core. acs.org Recent advances in visible-light-mediated versions of this reaction have overcome some of the previous limitations, such as competing side reactions, making it a more viable and attractive method for synthesizing functionalized azetidines. rsc.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including that of azetidines. These computational tools can accelerate the discovery and optimization of new reactions and synthetic routes.
Researchers at MIT and the University of Michigan have recently demonstrated the power of computational modeling in predicting the outcome of photocatalyzed reactions to form azetidines. rsc.orgnih.gov By calculating the frontier orbital energies of potential reactants, their model can predict with high accuracy whether a specific combination of an alkene and an oxime will react to form an azetidine. rsc.orgnih.gov This predictive capability can save significant time and resources by avoiding a trial-and-error approach in the lab. rsc.org
| AI/ML Application | Impact on Azetidine Chemistry |
| Reaction Prediction | Predicts the success of novel synthetic reactions, reducing experimental effort. |
| Retrosynthesis Planning | Proposes efficient and novel synthetic routes to complex azetidine derivatives. |
| Compound Design | Designs new azetidine-based molecules with desired properties for medicinal or materials applications. |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
A deeper understanding of the structure, dynamics, and reactivity of azetidines requires the use of advanced spectroscopic techniques. These methods provide insights into the conformational behavior and reaction mechanisms of these strained heterocycles.
Dynamic NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes in molecules, such as conformational changes and restricted rotation. For azetidines, dynamic NMR can be used to study the ring-puckering motion and the inversion barrier of the nitrogen atom. These studies provide valuable information about the conformational preferences of substituted azetidines, which is crucial for understanding their biological activity and reactivity.
Transient Absorption Spectroscopy: This technique allows for the observation of short-lived intermediates in chemical reactions, providing mechanistic insights into photochemical and other fast reactions. edinst.com For the photocatalyzed synthesis of azetidines, transient absorption spectroscopy can be used to detect and characterize the excited states of the photocatalyst and the reactants, as well as any radical intermediates that are formed. princeton.edu This information is vital for optimizing reaction conditions and developing new catalytic systems.
In-situ Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions. In the context of azetidine synthesis, these methods can be used to track the concentration of reactants, intermediates, and products, providing valuable kinetic data and helping to elucidate reaction mechanisms.
Interdisciplinary Research with Related Fields of Chemistry and Materials Science
The unique properties of azetidines are leading to their exploration in a variety of interdisciplinary fields beyond traditional medicinal chemistry.
Polymer Chemistry: Azetidines can serve as monomers in ring-opening polymerization to produce polyamines. rsc.org These polymers have a range of potential applications, including as antibacterial coatings, for CO2 capture, and in gene delivery systems. rsc.org The ability to control the architecture of these polymers, such as producing linear versus branched structures, is an active area of research.
Materials Science: The incorporation of azetidinium cations into perovskite materials is being investigated for applications in solar cells and other optoelectronic devices. rsc.orgaip.org The size and shape of the azetidinium cation can influence the crystal structure and properties of the perovskite material. Additionally, azetidine-based compounds are being explored as energetic materials, with the potential for improved performance and stability compared to existing materials. chemrxiv.org
Catalysis: Chiral azetidine derivatives are being developed as ligands for asymmetric catalysis. Their rigid, well-defined structures can create a specific chiral environment around a metal center, enabling highly enantioselective transformations. rsc.org Functionalized azetidines have shown promise as ligands in a variety of catalytic reactions, including Suzuki-Miyaura couplings. researchmap.jpmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
